molecular formula C14H17N5O3S B2718084 4-((6-acetamidopyridazin-3-yl)thio)-N-(3-methylisoxazol-5-yl)butanamide CAS No. 1105248-40-5

4-((6-acetamidopyridazin-3-yl)thio)-N-(3-methylisoxazol-5-yl)butanamide

Cat. No. B2718084
CAS RN: 1105248-40-5
M. Wt: 335.38
InChI Key: MPBYUPMBTNVLJA-UHFFFAOYSA-N
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Description

4-((6-acetamidopyridazin-3-yl)thio)-N-(3-methylisoxazol-5-yl)butanamide is a compound which has gained significant attention in the scientific research community due to its potential therapeutic applications. This compound is a small molecule inhibitor of a protein kinase, which plays a crucial role in the regulation of cell growth and division.

Scientific Research Applications

Biological Effects of Acetamide and Formamide Derivatives

Acetamide and formamide derivatives, including their mono and dimethyl variants, have been studied for their biological effects and commercial importance. The review by Kennedy (2001) discusses the toxicological aspects and biological consequences of exposure to these chemicals, highlighting their varied biological responses and the significance of understanding their usage and potential impacts on health and the environment (Kennedy, 2001).

Activity Coefficients at Infinite Dilution of Organic Solvents

Research on the activity coefficients at infinite dilution of various solutes, including organic solvents and water in specific ionic liquids, provides insights into the separation capabilities of these solvents for chemical processes. Domańska et al. (2016) discussed the experimental data on γ13∞ values for a range of solutes, indicating the potential use of certain ionic liquids as alternative solvents for separation problems in chemical synthesis and environmental protection (Domańska et al., 2016).

Pharmacological Properties and Therapeutic Uses in Psychiatry

The review on Pimozide by Finder et al. (2012) explores its pharmacological properties and therapeutic uses, specifically in psychiatry. While not directly related to the queried compound, this review provides a template for how pharmacological research is conducted and the potential applications of new compounds in medical treatments (Finder et al., 2012).

Development in the Use of 5-Aminosalicylic Acid

Thomson (1991) reviewed the clinical use and developments of 5-aminosalicylic acid in patients with inflammatory bowel disease, highlighting how the understanding of active moieties in drugs can lead to more targeted and effective treatments. This approach may offer insights into research avenues for novel compounds (Thomson, 1991).

Therapeutic Applications of Tetrahydroisoquinolines

Singh and Shah (2017) discussed the patent landscape for therapeutic applications of tetrahydroisoquinolines, a class of compounds known for their varied biological activities. This review underscores the importance of structural motifs in drug development and the potential for discovering new therapeutic agents (Singh & Shah, 2017).

Enhancing Fermentative Production of Acetoin

A review on strategies for enhancing the fermentative production of acetoin by Xiao and Lu (2014) provides a case study on the biotechnological production of chemicals. This example illustrates the broader potential of chemical compounds for applications in industry and environmental technologies (Xiao & Lu, 2014).

properties

IUPAC Name

4-(6-acetamidopyridazin-3-yl)sulfanyl-N-(3-methyl-1,2-oxazol-5-yl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N5O3S/c1-9-8-13(22-19-9)16-12(21)4-3-7-23-14-6-5-11(17-18-14)15-10(2)20/h5-6,8H,3-4,7H2,1-2H3,(H,16,21)(H,15,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPBYUPMBTNVLJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)NC(=O)CCCSC2=NN=C(C=C2)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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